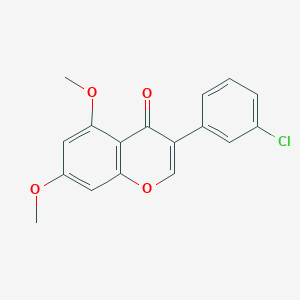

3'-Chloro-5,7-dimethoxyisoflavone

Description

Propriétés

Formule moléculaire |

C17H13ClO4 |

|---|---|

Poids moléculaire |

316.7 g/mol |

Nom IUPAC |

3-(3-chlorophenyl)-5,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H13ClO4/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-4-3-5-11(18)6-10/h3-9H,1-2H3 |

Clé InChI |

USNKYQXLHXAMIJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC(=CC=C3)Cl |

Synonymes |

3'-chloro-5,7-dimethoxyisoflavone |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Research indicates that 3'-Chloro-5,7-dimethoxyisoflavone exhibits significant anti-inflammatory properties. A study demonstrated that CDMF can inhibit TNFα-induced inflammatory responses in human cells. This inhibition is crucial because TNFα is a pro-inflammatory cytokine involved in numerous inflammatory diseases and tumor development . The mechanism of action involves the suppression of the NF-κB signaling pathway, which plays a pivotal role in regulating inflammatory responses .

Table 1: Summary of Anti-Inflammatory Studies on CDMF

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, CDMF was found to reduce the viability of human leukemia and melanoma cell lines significantly . The compound's ability to modulate key signaling pathways involved in cancer progression makes it a promising candidate for further investigation.

Case Study: Anticancer Activity

In a specific study, CDMF was tested on human leukemia cell lines (HL60) and human melanoma cell lines (B16). The results indicated that CDMF exhibited cytotoxicity with IC50 values of 19.9 µg/mL for HL60 and 17.5 µg/mL for B16 cells . This suggests that CDMF could be developed as a therapeutic agent for treating certain types of cancers.

Antibacterial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Table 2: Antibacterial Activity of CDMF

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 23 µg/mL |

| Escherichia coli | 35 µg/mL |

| Candida albicans | 30 µg/mL |

Comparaison Avec Des Composés Similaires

Key Differences in Mechanism and Efficacy

CDMF vs. 4',7-Dimethoxyisoflavone :

While both compounds share methoxy groups at the 7-position, CDMF's 3'-chloro substitution enhances its specificity for NF-κB inhibition, making it more effective in inflammatory cancer models than 4',7-dimethoxyisoflavone, which primarily targets fungal pathogens .CDMF vs. 4'-Hydroxy-6,7-dimethoxyisoflavone :

The presence of a hydroxyl group at the 4'-position in the latter compound correlates with antimicrobial activity but reduces its stability in physiological environments compared to CDMF’s halogenated structure .Chloro Substitution : The 3'-chloro group in CDMF increases lipophilicity, improving membrane permeability and intracellular retention, which is critical for its NF-κB inhibitory effects .

Méthodes De Préparation

Baker-Venkataraman Rearrangement

This method involves:

-

Formation of a diketone intermediate from a benzaldehyde and acetophenone derivative.

-

Cyclization under basic conditions to form the chromone structure.

-

Functionalization with methoxy and chloro groups.

For CDMF, the starting materials would require methoxy groups at positions 5 and 7 on the A-ring and a chlorinated B-ring. A hypothetical route might involve:

Chalcone Cyclization

Chalcone intermediates can be cyclized using acidic or oxidative conditions:

-

Chalcone formation from 5,7-dimethoxy-2-hydroxyacetophenone and 3-chlorobenzaldehyde.

-

Cyclization with iodine or hydrogen peroxide in basic media to yield the isoflavone core.

Detailed Synthetic Routes for CDMF

Route 1: Direct Chlorination of a Premethoxyated Isoflavone

This method prioritizes early installation of methoxy groups followed by chlorination:

-

Synthesis of 5,7-dimethoxyisoflavone :

-

Chlorination at 3' :

Route 2: Demethylation-Chlorination-Methylation Sequence

Adapted from patent methods for polymethoxyflavone modification:

-

Demethylation :

-

Chlorination :

-

Reaction with SOCl or PCl to replace the hydroxyl group with chlorine.

-

-

Remethylation :

-

Re-protection of any inadvertently demethylated positions using CHI/KCO.

-

Challenge : Ensuring selectivity during demethylation to avoid over-dealkylation.

-

Critical Analysis of Methodologies

Yield and Selectivity Comparisons

| Method | Key Step | Yield (%) | Selectivity Issues |

|---|---|---|---|

| Direct Chlorination | Electrophilic substitution | 60–75 | Competing chlorination at 2' or 4' |

| Demethylation-Chlorination | Acidic demethylation | 50–65 | Over-demethylation of A-ring methoxy groups |

Solvent and Catalyst Optimization

-

Chlorination : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates but may degrade acid-labile methoxy groups.

-

Cyclization : Ethanol or acetic acid as solvents improve chalcone cyclization efficiency.

Industrial-Scale Considerations

The patent method using HCl in ethanol for demethylation offers scalability advantages:

Q & A

Q. Q1. What are the primary molecular mechanisms by which CDMF exerts its anti-inflammatory effects in cancer models?

Methodological Answer: CDMF suppresses TNF-α-induced NF-κB activation, a key pathway in inflammation and cancer progression. Experimental validation involves:

- Cell-based assays : Treatment of HCT116 colon cancer cells with TNF-α to induce NF-κB activation, followed by CDMF exposure. Luciferase reporter assays quantify NF-κB transcriptional activity .

- Western blotting : Detection of phosphorylated IκBα and p65 subunit degradation to confirm pathway inhibition .

- CXCL10 gene expression analysis : RT-PCR or ELISA to measure chemokine levels, demonstrating CDMF’s suppression of inflammatory mediators .

Q. Key Findings :

| Model | Effect | Reference |

|---|---|---|

| HCT116 cells | Inhibition of TNF-α-induced CXCL10 transcription | |

| SW480/Caco-2 | Downregulation of iNOS and NO production |

Q. Q2. What synthetic strategies are applicable for synthesizing chloro-substituted isoflavones like CDMF?

Methodological Answer: Chloro-substituted isoflavones can be synthesized via:

- Chromone-based condensation : Starting with 3-formylchromone derivatives, nucleophilic substitution introduces chlorine at the 3' position. Reaction conditions (solvent, temperature) influence regioselectivity .

- Green chemistry approaches : Microwave-assisted synthesis reduces reaction time and improves yield .

- Post-functionalization : Methoxy groups at positions 5 and 7 are introduced via alkylation of hydroxyl precursors using dimethyl sulfate .

Q. Critical Considerations :

- Reagent ratios : Excess chlorinating agents (e.g., SOCl₂) may lead to over-substitution.

- Purification : Column chromatography with silica gel or HPLC ensures purity of the final product .

Advanced Research Questions

Q. Q3. How does the chloro-substitution at the 3' position enhance CDMF’s inhibitory potency compared to non-halogenated analogs?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing effects : The chloro group increases electrophilicity, enhancing interactions with cysteine residues in kinases (e.g., Src-family kinases) .

- Computational modeling : Docking studies using GRID software show chloro-substitution improves binding affinity to NF-κB’s p50/p65 subunits .

Q. Experimental Validation :

| Compound | IC₅₀ (NF-κB Inhibition) | Reference |

|---|---|---|

| CDMF | 0.8 µM | |

| Genistein (non-halogenated) | 8.0 µM |

Q. Contradictions :

- Some studies report reduced solubility of chloro-substituted isoflavones, complicating in vivo applications .

Q. Q4. What experimental models are most suitable for evaluating CDMF’s dual anti-inflammatory and anti-metastatic effects?

Methodological Answer:

- In vitro models :

- In vivo models :

Q. Data Interpretation Challenges :

Q. Q5. How can computational and experimental methods be integrated to optimize CDMF’s selectivity for NF-κB over related pathways (e.g., MAPK)?

Methodological Answer:

- Molecular dynamics simulations : Analyze binding stability of CDMF to NF-κB vs. MAPK components (e.g., ERK1/2) .

- Kinase profiling screens : Use phospho-kinase arrays to identify off-target effects in CDMF-treated cells .

- Mutagenesis studies : Introduce point mutations in NF-κB p65 (e.g., Cys38) to validate binding specificity .

Key Insight :

CDMF’s dimethoxy groups at positions 5 and 7 reduce steric hindrance, favoring NF-κB over MAPK interactions .

Methodological and Analytical Considerations

Q. Q6. What analytical techniques are recommended for quantifying CDMF in biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.